oximinosilane

Description

Historical Development in Organosilicon Chemistry

The foundation of organosilicon chemistry was laid in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane compound and tetraethylsilane, marking the beginning of compounds containing silicon-carbon bonds wikipedia.orgrichsilicone.compaint.orgencyclopedia.pub. This early work paved the way for extensive research, notably by Frederic S. Kipping in the early 20th century, who conducted pioneering studies on organosilicon compounds and coined the term "silicone" in 1904 wikipedia.orgrichsilicone.compaint.org. Kipping's contributions included the use of Grignard reagents to synthesize alkylsilanes and arylsilanes, leading to the preparation of silicone oligomers and polymers wikipedia.orgrichsilicone.com. A further significant advancement came in 1940 with Eugene G. Rochow's invention of the direct synthesis of methyl chlorosilanes from methyl chloride gas and elemental silicon in the presence of copper, a process that revolutionized the industrial production of organosilicon compounds richsilicone.compaint.orgencyclopedia.pub.

The specific development of oximinosilanes as a distinct class within organosilicon chemistry gained prominence later. Early patents, such as US3576905A in 1971 and a Czech patent in 1975, indicate their emergence as a focus of research and industrial interest google.com. Russian Patent No. 724,514 (1977) further detailed processes for producing oximinosilanes google.com. The classical method for preparing oximinosilanes involves the reaction of a halosilane with an oxime google.comgoogle.com. For instance, methyltrichlorosilane (B1216827) can react with methyl ethyl ketone oxime (MEKO) to yield methyl tris(methyl ethyl ketoxime) silane (B1218182) google.com. Early production methods often involved direct reaction of halosilanes with oximes, sometimes requiring at least twice the stoichiometric amount of the oxime compound, with oxime hydrohalide as a by-product google.com. Subsequent research focused on improving purity and yield, with processes involving the addition of chlorosilane to an excess of oxime, followed by separation and neutralization steps, often utilizing ammonia (B1221849) gas patsnap.comgoogle.commdpi.com. The exothermic nature of the oximation reaction necessitated careful temperature control, typically between 20°C and 70°C google.com.

Significance and Scope of Oximinosilane Studies

Oximinosilanes hold considerable significance due to their versatile applications, primarily as cross-linking agents in room temperature vulcanized (RTV) silicone rubber and silicone sealants google.compatsnap.comgoogle.commade-in-china.com. Their ability to facilitate the curing of silicone polymers at ambient temperatures makes them indispensable in various industries.

The scope of oximinosilane studies extends beyond their role as curing agents, encompassing their utility in enhancing material properties across a range of products:

Adhesives, Sealants, and Paints: Oximinosilanes are employed to improve adhesion to inorganic substrates, enhance transparency, and reduce viscosity during mixing and kneading processes. They also contribute to the production of highly weatherable paints encyclopedia.pubmade-in-china.com.

Automotive Applications: In the automotive sector, oximinosilanes are used in the development of silica-reinforced tires and in the creation of high-molecular-weight rubbers and other new materials made-in-china.com.

Electrical Applications: Their utility in electrical applications includes improving the reliability of semiconductor encapsulants, flat-panel displays, and other electronic products. They also serve as raw materials for hard-coat materials and enhance the dispersibility and adhesion of inorganic materials made-in-china.com.

Material Properties and Reactivity: Research findings highlight the impact of the oximino group on the reactivity and properties of the resulting silicone materials. For example, oximinosilanes generally exhibit lower reactivity compared to acetoxysilanes due to the greater stability of the Si-O-N bond compared to the Si-O-Ac bond researchgate.net. This difference influences the cure kinetics, leading to slower surface cure and lower crosslink density in oximinosilane-cured systems researchgate.net. Catalysts, such as organometallic tin, are often used to optimize the curing process of oximinosilane systems, yielding results comparable to organometallic titanium in these systems researchgate.net.

The ongoing research in oximinosilane chemistry aims to optimize synthesis routes for higher purity and yield, explore novel catalytic systems, and tailor the properties of silicone materials for specific performance requirements, including cure rate, release characteristics, and mechanical strength patsnap.comresearchgate.net.

Table 1: Physical Properties of Methyl tris(methyl ethyl ketoxime) silane (MOS)

| Property | Value |

| Molecular Weight | 301.5 |

| Boiling Point | > 340°C/760mmHg |

| pH | 6.0~9.5 |

| Specific Gravity (25°C) | 0.970~0.990 |

| Dioptre (20°C) | 1.453±0.003 |

| Chroma (Hazen) | ≤30 |

| Assay | ≥ 95% |

| Appearance | Colorless or light yellow transparent liquid |

| Cross-linking Behavior | Cross-linked when contacting water, generates 2-butanone (B6335102) oxime |

| made-in-china.com |

Properties

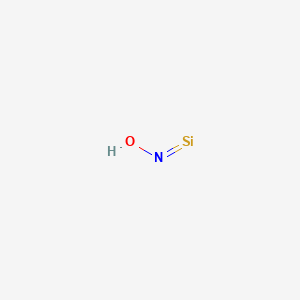

CAS No. |

91419-08-8 |

|---|---|

Molecular Formula |

HNOSi |

Molecular Weight |

59.099 g/mol |

InChI |

InChI=1S/HNOSi/c2-1-3/h2H |

InChI Key |

XCCANNJCMHMXBZ-UHFFFAOYSA-N |

Canonical SMILES |

N(=[Si])O |

Origin of Product |

United States |

Synthetic Methodologies for Oximinosilanes

Advancements in Sustainable Synthesis

Exploration of Novel Precursors and Raw Materials

The synthesis of oximinosilanes traditionally relies on the reaction of silanes with oxime compounds, often facilitated by catalysts. A common industrial approach involves the reaction of chlorosilanes with oxime compounds, such as methyl ethyl ketone oxime (MEKO), typically in the presence of an organic base like triethylamine (B128534) to neutralize the acid byproduct. dakenchem.commdpi.com The predominant industrial method for producing oximinosilanes is chlorosilane titration, which can be executed through intermittent or continuous processes. mdpi.com For instance, Methyltris(methylethylketoxime)silane (MOS) is frequently synthesized from methyltrichlorosilane (B1216827) and 2-butanone (B6335102) oxime. chemicalbook.com

Recent research and development efforts in oximinosilane synthesis are increasingly focused on exploring novel precursors and raw materials to enhance sustainability, cost-effectiveness, and efficiency. Innovations in greener chemistry approaches aim to utilize renewable raw materials and implement more environmentally friendly processes. dakenchem.com

Novel Precursors and Raw Materials

One area of exploration involves the use of aminopropyl-containing aminosilanes as intermediate precursors. In this methodology, chloropropyl chlorosilane is initially reacted with an organic amine, with an acid-acceptor, to yield an aminopropyl-containing aminosilane. This intermediate then serves as a raw material, reacting with an organic oxime to produce the desired aminopropyl organic oximido-silane. google.com This approach offers a pathway to introduce specific functionalities into the oximinosilane structure.

Furthermore, the concept of resource recovery and reuse is gaining traction. Studies have shown that methyl ethyl ketone oxime hydrochloride (MEKOH), a byproduct of methyl tris(methyl ethyl ketone oxime)silane (MOS) preparation, can be pyrolyzed to recover MEKO. This recovered MEKO can then be reused as a reactant, contributing to reduced production costs and minimizing waste disposal hazards. mdpi.com

Advanced Synthetic Methodologies

Beyond novel precursors, advancements in synthetic methodologies are also contributing to more efficient and sustainable oximinosilane production.

Microwave-assisted synthesis is an area of recent research, offering potential for accelerated reaction rates and improved energy efficiency. dakenchem.com

Continuous flow chemistry is another evolving technique that provides advantages for scalable and more controlled production of oximinosilanes. dakenchem.com This method often results in high yields, with reported yields generally equal to or greater than 80% for compounds like methyl tris(methyl ethyl ketoximo)silane or vinyl tris(methyl ethyl ketoximo)silane. google.com

While not exclusively for oximinosilanes, the broader field of organosilane synthesis is moving towards direct synthesis methods. This involves reacting silicon directly with alcohols or alkyl halides in the presence of copper-based catalysts. mdpi.com Such approaches align with green chemistry principles by potentially reducing the number of synthetic steps and the generation of byproducts, offering a promising direction for future oximinosilane synthesis.

Detailed Research Findings

The following tables present detailed findings related to the properties of a key oximinosilane and parameters from various synthetic processes.

Table 1: Properties of Methyltris(methylethylketoxime)silane (MOS)

| Property | Value | Source |

| CAS Registry Number | 22984-54-9 | mdpi.com |

| Boiling Point | 310 °C | mdpi.com |

| Melting Point | −22 °C | mdpi.com |

| Flash Point | 61 to 93 °C | mdpi.com |

| Refractive Index | 1.4578 | mdpi.com |

| pH Range | 6 to 9.5 | mdpi.com |

| Flammability | Non-flammable | chemicalbook.com |

Table 2: Parameters and Yields in Continuous Oximinosilane Synthesis

| Parameter | Value | Source |

| Oximinosilane Yield (relative to halosilane) | Generally ≥ 80% | google.com |

| Reactor Residence Time | < 1 hour (preferably 10-40 minutes) | google.com |

| Solvent Boiling Point | < 60 °C (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane, 47.7 °C) | google.com |

| Preferred Solvent Characteristics | Inert, non-flammable | google.com |

Table 3: Example Reaction Conditions for Oximinosilane Synthesis

| Parameter | Value | Source |

| Chlorosilane to Butanone Oxime Molar Ratio | 1:2.04 | patsnap.com |

| Solvent Amount (Petroleum Ether) | 20% of total material mass | patsnap.com |

| Reaction Temperature (Chlorosilane addition) | 20 °C | patsnap.com |

| Settling Temperature | 25 °C | patsnap.com |

Reactivity and Mechanistic Investigations of Oximinosilanes

Hydrolytic and Condensation Reaction Kinetics

The rates of both hydrolysis and condensation reactions in organosilane systems, including those involving oximinosilanes, are significantly dependent on the system's pH and the nature of substituents attached to the silicon atom. paint.orgadhesivesmag.com Research indicates that the minimum rate for hydrolysis occurs at approximately pH 7, while for condensation, it is around pH 4. paint.orgadhesivesmag.com A ten-fold acceleration in reaction rate can be observed for each unit change in pH in either direction, assuming an excess of water. paint.orgadhesivesmag.com Both hydrolysis and condensation are reversible reactions, and their rates can be accelerated by the presence of acids, bases, or organometallic compounds. paint.orgadhesivesmag.com

The structure of substituents on the silicon atom profoundly impacts the reactivity of oximinosilanes, influencing both reaction kinetics and the ultimate properties of the cured material. Steric and inductive effects of these functional groups play a crucial role in determining the completeness of cure and the resulting crosslink density. researchgate.nettandfonline.com For instance, electron-withdrawing substituents on alkyl groups attached to silicon can accelerate hydrolysis rates by stabilizing the developing negative charge in the transition state. paint.org

Studies on RSi(OR')3 silanes, where R represents various organic groups (e.g., Methyl, Ethyl, Propyl, Butyl, Pentyl, Vinyl, Phenyl), have revealed a specific order of cure kinetics. The surface curing rate generally decreases with increasing steric bulk of the R group, following the order: Vinyl > Phenyl ~ Methyl > Ethyl > Propyl > Butyl > Pentyl. researchgate.nettandfonline.com Similarly, the cure thermodynamics, which reflects the completeness of cure and thus the crosslink density, also exhibits a dependence on these substituents, with orders such as Methyl > Ethyl > Propyl > Butyl > Pentyl and Vinyl > Phenyl. researchgate.nettandfonline.com This indicates that larger or more sterically hindered groups can lead to lower degrees of cure. researchgate.nettandfonline.com Steric hindrance, arising from the spatial arrangement of atoms, can impede access to reactive sites, thereby slowing or preventing reactions. scribd.comslideshare.netchemistrytalk.org

Table 1: Influence of Substituents on Cure Kinetics and Thermodynamics

| Substituent (R) | Cure Kinetics (Surface Curing Rate) | Cure Thermodynamics (Crosslink Density) | Effect of Steric/Inductive Factors |

| Vinyl (Vi) | Highest | High | Less hindered, potentially electron-withdrawing |

| Phenyl (Ph) | High | High | Aromatic, inductive effects |

| Methyl (Me) | High | Highest | Small, less hindered |

| Ethyl (Et) | Moderate | Moderate | Increasing steric bulk |

| Propyl (Pr) | Moderate | Moderate | Increasing steric bulk |

| Butyl (Bu) | Low | Low | Increasing steric bulk |

| Pentyl (Pe) | Lowest | Lowest | Most hindered |

The hydrolysis and condensation reactions of oximinosilanes are frequently accelerated by catalysts. Organometallic compounds, alongside acids and bases, are effective in this role. paint.orgadhesivesmag.com Among organometallic catalysts, tin compounds are widely recognized for their high activity in promoting the crosslinking of various organosilane systems, including alkoxy, acetoxy, and oximinosilane types. paint.orgadhesivesmag.comgelest.comgoogle.comresearchgate.netuni-wuppertal.de Common examples include dioctyltin (B90728) diacetylacetonate and dibutyltin (B87310) dilaurate (DBTDL). paint.orgadhesivesmag.com It is important to note that tin catalysts typically require initial hydrolysis to form the active catalytic species, such as organotin hydroxide. paint.orgadhesivesmag.comresearchgate.net

Titanium compounds also serve as effective catalysts for the condensation cure of oxime-terminated Room Temperature Vulcanizates (RTVs). researchgate.nettandfonline.comgelest.com For oximinosilane systems, organometallic tin and titanium catalysts often yield similar results in terms of catalytic efficiency. researchgate.nettandfonline.com However, for acetoxysilane systems, titanium-based catalysts have been shown to be more efficient. researchgate.nettandfonline.com Due to increasing regulatory concerns regarding the toxicity of tin compounds, there is a growing interest in developing and utilizing tin-free catalyst alternatives. paint.orgadhesivesmag.comgoogle.commst.dk

Comparative studies reveal distinct reactivity profiles between oximinosilanes and other silane (B1218182) systems like acetoxysilanes. Oximinosilanes generally exhibit lower reactivity compared to acetoxysilanes. paint.orgresearchgate.nettandfonline.com This difference in reactivity is attributed to the relative stability of the silicon-leaving group bond; the Si–ON bond in oximinosilanes is more stable than the Si–OAc bond in acetoxysilanes. paint.orgresearchgate.nettandfonline.com Furthermore, the carbonyl group present in the acetoxy functionality exerts a higher activation effect on Si–OC hydrolysis compared to the C=N double bond found in the oxime group. paint.org

Despite their comparatively lower reactivity, oximinosilane systems demonstrate greater resistance to hydrolysis, which can allow them to be formulated as one-component systems. paint.org Even in the presence of pre-formed silanol (B1196071) groups, systems utilizing oximinosilane crosslinkers tend to be more stable than those employing alkoxysilane and acetoxysilane crosslinkers. paint.org

Table 2: Comparative Reactivity of Oximinosilanes vs. Acetoxysilanes

| Feature | Oximinosilanes | Acetoxysilanes |

| Overall Reactivity | Lower | Higher |

| Si-Leaving Group Bond | Si–ON (more stable) | Si–OAc (less stable) |

| Hydrolysis Activation | C=N double bond (lower activation effect) | Carbonyl group (higher activation effect) |

| Hydrolysis Resistance | More resistant | Less resistant |

| System Stability | More stable (even with silanol groups) | Less stable (with silanol groups) |

| Formulation | Can be one-component due to resistance | Often requires two-component or less stable one-component systems |

| Byproduct | 2-butanone (B6335102) oxime (neutral) sinosil.compowerchemical.net | Acetic acid (corrosive, objectionable odor) sisib.com |

Crosslinking Mechanisms in Polymeric Systems

Oximinosilanes are extensively employed as hydrolyzable functional silanes for crosslinking silicone elastomers, leading to the formation of robust, three-dimensional networks. researchgate.nettandfonline.compowerchemical.net

The crosslinking process initiated by oximinosilanes typically involves hydroxy-functionalized silicone polymers, such as silanol-terminated polydimethylsiloxane (B3030410) (PDMS). tandfonline.comsinosil.compowerchemical.netsisib.comgoogle.com This reaction is triggered by atmospheric moisture in the presence of a suitable catalyst. tandfonline.comsinosil.compowerchemical.netsisib.comgoogle.comindustrialchemicals.gov.au When exposed to ambient moisture, the hydrolyzable oximino groups on the silane undergo hydrolysis, generating reactive silanol (Si-OH) groups. sisib.comgoogle.comindustrialchemicals.gov.au These newly formed silanol groups then participate in condensation reactions. paint.orgadhesivesmag.comsisib.comnih.gov

Oximinosilane-terminated polymers are designed to cure at room temperature, forming stable elastomers. google.com A significant advantage of oximinosilane-based systems is their neutral curing behavior; they release 2-butanone oxime (MEKO) as a byproduct, which is a neutral cleavage product. sinosil.compowerchemical.net This neutrality makes sealants based on oximino crosslinkers suitable for use on sensitive substrates like marble, where acidic or alkaline byproducts from other curing systems might cause damage. sinosil.compowerchemical.net

The condensation reactions that follow hydrolysis are critical for network formation. During condensation, silanol groups react with each other or with remaining hydrolyzable silane groups to form siloxane (Si-O-Si) bridges. paint.orgadhesivesmag.comsisib.comnih.gov This sequential process of hydrolysis and condensation leads to the progressive crosslinking of linear polymer chains. researchgate.nettandfonline.com As these siloxane linkages form, they connect individual polymer chains, ultimately resulting in the creation of a highly crosslinked, three-dimensional polymer network. researchgate.nettandfonline.comsisib.comnih.govgoogle.comnih.gov The properties of the resulting silicone elastomers, such as elasticity and structural integrity, are directly influenced by the efficiency and extent of this network formation, which in turn depends on the specific silane structure and reaction conditions. researchgate.nettandfonline.comsisib.com

Investigation of Cleavage Products and Neutral Curing Dynamics

Oximino silane crosslinkers are integral to the production of neutral moisture-curing silicone sealants. In these systems, hydroxy-functionalized silicone polymers undergo crosslinking in the presence of a catalyst and atmospheric moisture to form a silicone elastomer. A key characteristic of oximino crosslinkers is the release of 2-butanone oxime (MEKO) as a neutral cleavage product during the curing process. This contrasts with acid or alkaline crosslinking systems, which release acidic (e.g., acetic acid) or basic (e.g., amines) byproducts, making oximino-based sealants suitable for sensitive substrates such as marble. nih.govnih.gov

The reactivity of various oximino silane crosslinkers can differ significantly, influencing properties like skin-over time, curing rate, and time to first elastic recovery. For instance, a general reactivity hierarchy observed among some commercial crosslinkers is Tetra(methylethylketoxime)silane (TOS) > Vinyl tris(methylethylketoximino)silane (VOS) > Methyltris(methylethylketoxime)silane (MOS). nih.govnih.gov Formulators can precisely control the curing kinetics of a sealant by blending different types of oximino crosslinkers. nih.govnih.gov

In response to regulatory pressures, particularly a potential ban on MEKO-releasing sealants in the European market, there has been a significant drive towards developing low-MEKO or no-MEKO alternatives. These newer generations of crosslinkers are based on alternative oximes, such as acetoxime, methyl isobutyl ketoxime (MIBKO), and 2-pentanoneoxime (MPKO). nih.govnih.gov

Table 1: Common Oximinosilane Crosslinkers and Their Cleavage Products

| Oximinosilane Crosslinker Type | Cleavage Product | Characteristics/Application Notes |

| MEKO-based Oximinosilanes | 2-Butanone Oxime | Neutral curing, suitable for sensitive substrates. nih.govnih.gov |

| Acetoxime-based Silanes | Acetoxime | Low MEKO alternative. nih.govnih.gov |

| MIBKO-based Silanes | Methyl Isobutyl Ketoxime | Low MEKO alternative. nih.govnih.gov |

| MPKO-based Silanes | 2-Pentanone Oxime | Low MEKO alternative. nih.gov |

Metal-Involving Transformations and Coordination Chemistry of Oxime Moieties

The oxime functional group (R2C=NOH) is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The coordination chemistry of silicon, particularly with transition metals, is an active area of research, encompassing the stabilization of low-valent silicon species and their applications in catalysis and chemical transformations. fishersci.com Coordination compounds play a pivotal role in various fields, including catalysis, materials science, and medicine, by enabling specific chemical transformations. nih.govnih.govnih.gov

Synthesis and Characterization of Oximino-Based Metal Complexes

Numerous studies report the synthesis and characterization of metal complexes incorporating oxime ligands. These investigations often employ a range of spectroscopic and analytical techniques to elucidate the structural and magnetic properties of the resulting complexes. googleapis.comnih.govnih.govwikipedia.orgnih.gov

For instance, malon-di-anilide oxime (HINMAO) and its derivatives, such as malon-di-(p-toluidide) oxime (HINM-p-TO), malon-di-(o-anisidide) oxime (HINM-o-ANISO), and malon-di-(p-anisidide) oxime (HINM-p-ANISO), have been utilized as ligands to prepare solid-state metal complexes with metal ions including Cu(II), UO₂(II), Mn(II), and Pb(II). googleapis.comnih.gov Characterization methods typically involve elemental analysis, infrared (IR) and electronic spectral studies, magnetic moment measurements, electron spin resonance (ESR) spectroscopy, and thermal analysis (thermogravimetric (TG), differential thermal (DTA), and differential thermogravimetric (DTG) techniques). googleapis.comnih.govnih.govwikipedia.orgnih.gov

Another example involves the high-yield synthesis of silver(I) cyanoximates, such as Ag(PipCO) and Ag(MCO), derived from N-piperidine-2-cyano-2-oximino-acetamide (HPiPCO) and N-morpholyc-2-cyano-2-oximino-acetamide (HMCO), respectively. These silver(I) complexes exhibit thermal stability above 100 °C and demonstrate notable stability to high-intensity visible light. nih.gov

Table 2: Representative Oximino-Based Metal Complexes and Their Geometries

| Ligand Type (Example) | Metal Ion | Observed Geometry | Characterization Techniques |

| Malon-di-anilide oxime derivatives | Cu(II) | Square Planar, Oxygen-bridged Dimeric googleapis.com | Elemental Analysis, IR, Electronic Spectra, Magnetic Moments, ESR googleapis.comnih.gov |

| Malon-di-anilide oxime derivatives | UO₂(II) | Pentagonal Bipyramidal googleapis.com | Elemental Analysis, IR, Electronic Spectra, Magnetic Moments googleapis.comnih.gov |

| Malon-di-anilide oxime derivatives | Mn(II) | Tetrahedral googleapis.com | Elemental Analysis, IR, Electronic Spectra, Magnetic Moments googleapis.comnih.gov |

| Malon-di-anilide oxime derivatives | Pb(II) | Tetrahedral googleapis.com | Elemental Analysis, IR, Electronic Spectra, Magnetic Moments googleapis.comnih.gov |

| α-Oximinoaceto-o-anisidide-4-phenylthiosemicarbazone | Cu(II) | Binuclear, Pentadentate wikipedia.org | Elemental Analysis, IR, UV-Vis, Magnetic Moments, Molar Conductivity wikipedia.org |

| α-Oximinoaceto-o-anisidide-4-phenylthiosemicarbazone | Ni(II) | Octahedral wikipedia.org | Elemental Analysis, IR, UV-Vis, Magnetic Moments, Molar Conductivity wikipedia.org |

| Cyanoxime derivatives (e.g., HPiPCO, HMCO) | Ag(I) | Not specified (thermally stable) nih.gov | IR, ¹H, ¹³C, UV-Vis Spectroscopy, Crystal Structures, Thermal Analysis nih.gov |

Exploration of Metal-Mediated and Metal-Catalyzed Reactions

Metal-catalyzed reactions are powerful tools in organic synthesis, particularly for the stereoselective construction of complex molecular architectures, including nitrogen-containing heterocycles. nih.govnih.gov Transition metal complexes act as catalysts by activating and selectively functionalizing organic substrates. nih.govnih.gov

Oxime derivatives, including oxime esters and acetylinic oximes, are key substrates in various metal-mediated and metal-catalyzed transformations. For example, Ni(0) and Fe(II) catalysts have been successfully employed in radical cyclization and ring-opening reactions of oxime esters with diselenides, leading to the formation of functionalized pyrrolines and alkyl nitriles. Furthermore, metal-catalyzed or mediated cyclization and functionalization of alkynes, such as alkynone oxime ethers and acetylinic oximes, have garnered significant attention for their efficiency in constructing diverse isoxazole (B147169) structures under mild conditions with high chemo-, stereo-, and regioselectivity. nih.gov

Transition metal ions can also serve as oxidizing agents to generate oxime radicals (iminoxyl radicals) from oxime derivatives, highlighting their role in initiating radical pathways. The tunability of coordination compounds allows for the design of catalysts that offer enhanced selectivity and recyclability, crucial aspects for sustainable chemical synthesis. nih.gov

Radical Chemistry Involving Oximes and Their Derivatives

Oximes and their derivatives are important precursors for the generation of various radical species due to the inherent weakness of their N–O bonds. Upon appropriate thermal or photochemical stimulation, these bonds undergo homolytic scission, yielding a pair of N-centered (iminyl) and O-centered radicals. This property makes them valuable intermediates in synthetic organic chemistry.

Methods for inducing homolytic dissociation of oxime derivatives include UV irradiation, conventional thermal and microwave heating, and visible light photoredox catalysis. Under visible light photoredox catalysis, iminyl radicals can be generated from O-acyl oximes, O-aryl oximes, and α-imino-oxy acids.

The reactivity of these generated radicals is diverse. Iminyl radicals are known to participate in four main types of reactions: addition to arenes, intramolecular hydrogen atom transfer followed by subsequent reactions, addition to alkenes, and Norrish type-I fragmentation (cleavage of α-carbon-carbon bonds) and subsequent reactions. Oxime radicals (iminoxyl radicals) exhibit delocalization of the unpaired electron between the oxygen and nitrogen atoms, enabling them to form both C–O and C–N bonds. In intermolecular reactions, C–O bond formation is typically favored. Intramolecular cyclization reactions involving oxime radicals can proceed via C–H bond cleavage or addition to a C=C double bond, commonly leading to the formation of five-membered rings such as isoxazolines (through C–O bond formation) or nitrones (through C–N bond formation).

Advanced Structural Elucidation Techniques for Oximinosilanes

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the structural elucidation of oximinosilanes, each providing unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For oximinosilanes, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The chemical shifts of protons attached to the oxime carbon and the organic substituents on the silicon atom are diagnostic. For instance, the protons of methyl groups directly attached to silicon in methyl-substituted oximinosilanes typically appear in a distinct region of the spectrum.

¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the oximinosilane. The chemical shift of the C=N carbon of the oxime group is a key indicator. The signals for the carbon atoms of the organic groups bonded to silicon also provide valuable structural information. researchgate.net

²⁹Si NMR: Silicon-29 NMR is especially crucial for characterizing organosilicon compounds. nih.govosti.govnih.gov The chemical shift of the silicon atom is highly sensitive to its coordination environment and the nature of the substituents. rsc.orgunige.ch The number of oxygen atoms attached to the silicon (as in siloxane bridges) significantly influences the ²⁹Si chemical shift, allowing for the differentiation of various structural motifs. researchgate.netpascal-man.com For example, the chemical shifts can distinguish between T⁰, T¹, T², and T³ silicon environments, corresponding to RSi(OX)₃, RSi(OX)₂(OSi), RSi(OX)(OSi)₂, and RSi(OSi)₃ structures, respectively. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information |

| ¹H | 0.1 - 0.5 (Si-CH₃) | Environment of protons, number of different proton types |

| ¹³C | 140 - 160 (C=N) | Carbon framework, presence of functional groups |

| ²⁹Si | -40 to -70 | Silicon coordination environment, degree of condensation |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.comnist.govnih.gov Both methods are complementary, as some vibrations may be more prominent in one technique than the other. nih.govbyopera.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. Key characteristic absorption bands for oximinosilanes include:

ν(C=N): The stretching vibration of the carbon-nitrogen double bond of the oxime group, typically observed in the range of 1640-1680 cm⁻¹.

ν(Si-O): The stretching vibration of the silicon-oxygen bond, which can appear in a broad range (900-1100 cm⁻¹) and is indicative of the Si-O-N linkage and any siloxane (Si-O-Si) bridges. researchgate.net

ν(N-O): The stretching vibration of the nitrogen-oxygen bond, usually found around 900-960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is effective for detecting non-polar bonds and symmetric vibrations. byopera.com For oximinosilanes, it can provide complementary information on the Si-O-Si symmetric stretching in oligomeric or polymeric species. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| C=N stretch | 1640 - 1680 | IR, Raman |

| Si-O stretch | 900 - 1100 | IR |

| N-O stretch | 900 - 960 | IR |

| Si-O-Si symmetric stretch | ~500 | Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. bioanalysis-zone.com When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.netdiva-portal.orgchromatographyonline.com Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected ions and analyzing the resulting fragments. nih.govbiorxiv.orgresearchgate.net

The fragmentation patterns of oximinosilanes in mass spectrometry are influenced by the substituents on both the silicon atom and the oxime moiety. Common fragmentation pathways include:

Cleavage of the Si-O bond.

Loss of organic groups from the silicon atom.

Rearrangement reactions. nih.gov

For silylated oximes, characteristic ions can arise from cleavages within the oxime group itself. nih.gov

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and can help in identifying unknown oximinosilane derivatives. libretexts.org

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an oximinosilane, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

This technique provides definitive proof of the molecular structure, including the geometry around the silicon atom (e.g., tetrahedral) and the configuration of the oxime group (E/Z isomerism). Crystallographic data for oximinosilanes can reveal details about their packing in the crystal lattice and the nature of any intermolecular forces, such as hydrogen bonding or van der Waals interactions.

Chromatographic Separation and Analysis for Purity Assessment

Chromatographic techniques are essential for separating oximinosilanes from reaction mixtures and for assessing their purity. mdpi.com

Gas Chromatography (GC): Due to their often-volatile nature, gas chromatography is a widely used technique for the analysis of oximinosilanes. chromatographyonline.comnih.gov It separates compounds based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive oximinosilanes, high-performance liquid chromatography can be employed. This technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

These chromatographic methods are crucial for quality control, ensuring the purity of synthesized oximinosilanes before their use in further applications.

Theoretical and Computational Chemistry Approaches to Oximinosilanes

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum chemical calculations, particularly methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are indispensable tools for probing the electronic structure and energetic properties of molecules at an atomic level nih.govnih.govnih.gov. These ab initio and first-principles approaches solve approximations of the Schrödinger equation to provide a detailed quantum mechanical description of molecular systems easychem.orgnih.govnih.gov.

For oximinosilanes, quantum chemical calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangements of atoms in various oximinosilane molecules.

Vibrational Frequency Analysis: Calculating vibrational modes to confirm optimized structures as true minima on the potential energy surface and to predict spectroscopic properties (e.g., IR, Raman).

Energetic Properties: Computing formation energies, reaction energies, and conformational energies.

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis, often performed within the framework of Molecular Orbital (MO) Theory, provides critical insights into how electrons are distributed within a molecule and how this distribution influences chemical bonding and reactivity nih.gov. For oximinosilanes, quantum chemical calculations would enable:

Molecular Orbital Visualization: Mapping and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electron donation and acceptance capabilities, which are crucial for predicting reaction sites.

Charge Distribution and Electrostatic Potentials: Calculating atomic charges and electrostatic potential maps to identify regions of nucleophilicity and electrophilicity, guiding predictions of intermolecular interactions and reaction pathways.

Bonding Characteristics: Quantifying bond lengths, bond angles, and bond orders within the Si-O-N=C linkage and other parts of the molecule, revealing the nature of the chemical bonds and their stability.

These analyses would be particularly valuable for understanding the unique reactivity of the oximino group when bonded to silicon, such as its susceptibility to hydrolysis.

Computational Studies of Reaction Pathways and Activation Energies

Computational studies of reaction pathways and activation energies are vital for elucidating reaction mechanisms and predicting reaction rates uni.lu. For oximinosilanes, these studies would focus on their characteristic hydrolysis and subsequent condensation reactions, which are central to their function as crosslinking agents.

Transition State Localization: Identifying transition states (TS) on the potential energy surface, which represent the highest energy point along a reaction pathway between reactants and products. Methods like the Nudged Elastic Band (NEB) or string method would be employed.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (activation energy, Eact) uni.lu. Lower activation energies indicate faster reactions.

Reaction Mechanism Elucidation: Mapping out the step-by-step molecular transformations during hydrolysis (reaction with water) and subsequent condensation (formation of siloxane bonds, Si-O-Si) chinacouplingagents.comtcichemicals.com. This would involve identifying intermediates and their relative stabilities.

Such computational investigations could help optimize the curing rate and efficiency of oximinosilane-based sealants by understanding the energetic landscape of their key reactions.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules and molecular systems over time figshare.com. These methods are crucial for understanding processes that involve molecular motion, conformational changes, and intermolecular interactions in complex environments.

Molecular Dynamics Simulations of Oximinosilane Systems

Molecular Dynamics (MD) simulations track the time evolution of a system of interacting atoms by solving Newton's equations of motion nih.gov. For oximinosilane systems, MD simulations would be instrumental in:

Dynamic Behavior in Solvents: Simulating the behavior of oximinosilanes in various solvents (e.g., water, organic solvents) to understand their solubility, diffusion, and aggregation patterns.

Interaction with Polymer Matrices: Investigating the interactions between oximinosilane molecules and polymer chains (e.g., polydimethylsiloxanes) in sealant formulations, providing insights into compatibility, dispersion, and interfacial adhesion nih.gov.

Crosslinking Process Visualization: Observing the formation of siloxane networks during the curing process, including the dynamics of bond formation and the evolution of mechanical properties at a molecular level. This could involve reactive force fields (ReaxFF) capable of simulating bond breaking and formation.

Prediction of Molecular Conformations and Interactions

Molecular modeling techniques are also used to predict stable molecular conformations and the nature of intermolecular interactions, which are critical for material properties.

Conformational Analysis: Identifying the most energetically favorable three-dimensional shapes of oximinosilane molecules, which can influence their reactivity and packing in a material.

Non-Covalent Interactions: Studying hydrogen bonding, van der Waals forces, and electrostatic interactions between oximinosilane molecules and other components in a formulation, or with substrate surfaces. This is vital for understanding adhesion mechanisms.

Adsorption Studies: Simulating the adsorption of oximinosilanes onto various surfaces (e.g., metal oxides, glass) to understand how they promote adhesion and form robust interfaces.

In Silico Design and Optimization of Oximinosilane Architectures

In silico design leverages computational methods to predict and optimize chemical structures and properties, accelerating the discovery and development of new materials. For oximinosilanes, this approach would involve:

Structure-Property Relationship Prediction: Using computational models to establish correlations between the molecular structure of oximinosilanes (e.g., the nature of organic substituents on silicon, the type of oxime group) and their desired macroscopic properties (e.g., cure rate, adhesion strength, thermal stability, water resistance).

Virtual Screening: Screening large libraries of hypothetical oximinosilane structures computationally to identify promising candidates with optimized properties before experimental synthesis.

Rational Design: Guiding the synthesis of novel oximinosilane compounds by predicting how specific structural modifications would impact their performance as crosslinking agents or coupling agents. This iterative process of computational prediction and experimental validation could lead to the development of next-generation oximinosilane materials with tailored functionalities.

These computational approaches, while not widely reported specifically for oximinosilanes in the current literature, represent powerful tools that could significantly advance the understanding and development of this important class of compounds.

Synthesis and Characterization of Oximinosilane Derivatives

Strategies for Functional Group Introduction and Modification

Functional silanes, including oximinosilanes, are instrumental in organic synthesis, often serving in the protection and deprotection of functional groups. They possess the ability to react with themselves and with hydroxyl groups present on inorganic substrates, forming robust chemical bonds that enhance protection and durability, especially in the presence of moisture. sigmaaldrich.com

Organofunctional silanes are characterized by two distinct functionalities: hydrolyzable alkoxy groups and an organic-functional group. researchgate.net The Si-OR bonds within these compounds readily undergo hydrolysis in the presence of moisture, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. researchgate.net In the context of oximinosilanes, the oximino groups themselves are hydrolyzable, reacting with atmospheric moisture to facilitate crosslinking. google.com The reactivity of these hydrolyzable groups can be significantly influenced by the steric and inductive effects exerted by the organic (R) groups attached to the silicon atom. For instance, oximinosilanes generally exhibit lower reactivity compared to acetoxysilanes, attributed to the greater stability of the Si–ON bond relative to the Si–OAc bond. researchgate.net This difference in reactivity impacts cure kinetics and crosslink density in applications. researchgate.net

Synthetic Routes to Key Oximinosilane Derivatives

The primary method for preparing oximinosilanes involves the reaction of a halosilane, typically a chlorosilane, with an oxime compound. This reaction often necessitates the presence of an organic base to act as an acid acceptor for the hydrogen halide byproduct. google.com

A classical synthetic route involves reacting a chlorosilane, such as methyl trichlorosilane (B8805176) (CH₃SiCl₃), with a stoichiometric amount of an oxime compound, for example, methyl ethyl ketoxime (CH₃C(C₂H₅)=NOH), in the presence of an organic base like triethylamine (B128534). google.comgoogle.com

Alternatively, oximinosilanes can be obtained in high yields by directly reacting the halosilane with an oxime in the absence of additional reactants, provided at least twice the stoichiometric amount of the oxime compound is used. In this approach, the byproduct is the hydrochloride salt of the oxime compound (e.g., methyl ethyl ketoxime hydrochloride). google.com

The reaction temperature is not critically restrictive, proceeding reasonably quickly at room temperature or below, with increased speed at higher temperatures. However, temperatures that are too high (e.g., exceeding 90°C during distillation) can lead to product discoloration. A preferred temperature range for the reaction between methyltrichlorosilane (B1216827) and methyl ethyl ketoxime is between approximately 20°C and 70°C. google.comgoogle.com

Key oximinosilane derivatives commonly synthesized include:

Ketoximosilanes : These are formed when the oxime component is derived from a ketone. A prominent example is methyl tris(methyl ethyl ketoximino)silane (MMEKOS), which can be produced from methyltrichlorosilane and methyl ethyl ketoxime. google.comgoogle.com

Alkyl/Aryl-substituted Oximinosilanes : The nature of the organic group (R) attached to the silicon atom in the halosilane precursor dictates the alkyl or aryl substitution. For instance, vinyl trichlorosilane can be reacted with methyl ethyl ketoxime to yield vinyl tris(methyl ethyl ketoxime)silane. google.comgoogle.com Other halosilanes with alkyl groups (e.g., ethyl, propyl, butyl) or aryl groups (e.g., phenyl) can be used to introduce diverse substituents. google.com

The purity of technical grade oximinosilane products can exceed 90%. bme.hu

Here is a table summarizing common synthetic routes and key derivatives:

| Synthetic Route | Halosilane Reactant | Oxime Reactant | Base (if applicable) | Key Oximinosilane Derivative | Purity/Yield |

| Classical Method (with organic base) | Methyltrichlorosilane | Methyl ethyl ketoxime | Triethylamine | Methyl tris(methyl ethyl ketoximino)silane (MMEKOS) | High yields google.com |

| Direct Reaction (excess oxime) | Methyltrichlorosilane | Methyl ethyl ketoxime (excess) | None | Methyl tris(methyl ethyl ketoximino)silane (MMEKOS) | ~93.0% yield google.com |

| Direct Reaction (excess oxime) | Vinyl trichlorosilane | Methyl ethyl ketoxime (excess) | None | Vinyl tris(methyl ethyl ketoxime)silane | 95.1% purity, 93% yield google.com |

Advanced Characterization of Derivative Structures and Purity

The characterization of oximinosilane derivatives is essential to confirm their identity, assess their purity, and understand their structural features. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both Carbon-13 (¹³C NMR) and Proton (¹H NMR) NMR spectroscopy are routinely used for determining the identity and confirming the structure of oximinosilane products. google.com NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecular structure and the identification of different functional groups present in the derivative. numberanalytics.com

Infrared (IR) Spectroscopy : IR analysis is utilized for structural characterization, particularly to identify characteristic functional groups and to monitor the formation of cross-linked networks, such as Si-O-Si bonds, in cured oximinosilane-containing materials. google.com

Gas Chromatography (GC) : Gas chromatography is a powerful technique for assessing the purity of oximinosilane derivatives and quantifying their components. For instance, GC analysis has been used to determine the purity of vinyl tris(methyl ethyl ketoxime)silane, showing purities of over 95%. google.com

Other Advanced Characterization Techniques : While NMR, IR, and GC are primary methods for oximinosilanes themselves, other advanced techniques can be applied when these compounds are incorporated into more complex materials or for deeper structural insights:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) : These techniques provide information on the size, shape, and morphology of materials, which can be relevant when oximinosilanes are used to modify surfaces or form nanoparticles. numberanalytics.commdpi.com

X-ray Diffraction (XRD) : XRD can provide information on the crystal structure and composition of solid oximinosilane derivatives or materials where they form ordered structures. numberanalytics.com

X-ray Photoelectron Spectroscopy (XPS) : XPS offers insights into the surface composition and electronic properties, useful for understanding surface modifications induced by oximinosilanes. numberanalytics.com

Dynamic Light Scattering (DLS) : DLS can measure particle size from sub-nanometer to several microns, critical for optimizing formulations involving nanoemulsions or nanoparticles where oximinosilanes might act as coupling agents. fastformulator.com

These techniques, when applied judiciously, provide a comprehensive understanding of the synthesized oximinosilane derivatives, from their molecular structure and purity to their behavior in complex material systems.

Advanced Applications and Performance Enhancement of Oximinosilanes in Materials Science

Development of Advanced Silicone Elastomers and Polymers

Oximinosilanes serve as crucial crosslinkers in the development of advanced silicone elastomers and polymers. These functional silanes facilitate the formation of three-dimensional networks in hydroxy-functionalized silicone polymers when exposed to moisture and a catalyst researchgate.netsinosil.com. A key advantage of oximinosilane-based systems is their neutral curing mechanism, which releases 2-butanone (B6335102) oxime as a cleavage product, unlike the acidic or alkaline byproducts of acetoxysilanes. This neutrality makes them particularly suitable for use with sensitive substrates, such as marble sinosil.com.

Compared to acetoxysilanes, oximinosilanes generally exhibit lower reactivity due to the higher stability of the Si-ON bond over the Si-OAc bond. This characteristic often results in a slower surface cure and a reduced crosslink density in the final elastomer researchgate.net. Organometallic tin catalysts are commonly employed in oximinosilane systems, demonstrating performance comparable to organometallic titanium catalysts researchgate.net. The selection of appropriate silanes allows for precise tailoring of cure rate, release properties, and mechanical characteristics of silicone materials researchgate.net.

Optimization of Cure Rate and Crosslink Density in Sealant and Adhesive Formulations

Research indicates that the cure kinetics of silanes, including those with oximino groups, are influenced by the organic group attached to the silicon atom. The surface curing rate generally follows the order: Vinyl > Phenyl ~ Methyl > Ethyl > Propyl > Butyl > Pentyl researchgate.netresearchgate.net. Conversely, the completeness of cure, which dictates the crosslink density, typically follows the order: Methyl > Ethyl > Propyl > Butyl > Pentyl and Vinyl > Phenyl researchgate.netresearchgate.net. Steric and inductive effects of the functional groups are often linked to lower degrees of cure researchgate.netresearchgate.net.

Oximinosilane systems demonstrate greater stability and resistance to hydrolysis compared to their alkoxysilane and acetoxysilane counterparts. This enhanced stability facilitates their use in one-component sealant systems paint.org. Due to evolving regulatory landscapes, particularly concerning methylethylketoxime (MEKO) release, there is a growing trend towards developing low-MEKO or no-MEKO oximino crosslinkers. These newer generations include compounds based on acetoxime, methyl isobutyl ketoxime (MIBKO), and 2-pentanoneoxime (MPKO) sinosil.com.

Table 1: Reactivity and Cure Characteristics of Common Oximino Silanes

| Oximino Silane (B1218182) Type | Relative Reactivity (General Trend) | Impact on Cure Rate | Impact on Crosslink Density |

| Tetra(methylethylketoxime)silane (TOS) | Highest sinosil.compowerchemical.net | Faster | Higher |

| Vinyltris(methylethylketoxime)silane (VOS) | Medium sinosil.compowerchemical.net | Medium | Medium |

| Methyltris(methylethylketoxime)silane (MOS) | Lowest sinosil.compowerchemical.net | Slower | Lower |

Table 2: Influence of Organic Group on Silane Cure Kinetics and Thermodynamics

| Organic Group (R in RSi(OR')3) | Surface Curing Rate Trend | Crosslink Density Trend |

| Vinyl | Fastest researchgate.netresearchgate.net | High researchgate.netresearchgate.net |

| Phenyl | Fast researchgate.netresearchgate.net | High researchgate.netresearchgate.net |

| Methyl | Fast researchgate.netresearchgate.net | Highest researchgate.netresearchgate.net |

| Ethyl | Medium researchgate.netresearchgate.net | Medium researchgate.netresearchgate.net |

| Propyl | Medium researchgate.netresearchgate.net | Medium researchgate.netresearchgate.net |

| Butyl | Slow researchgate.netresearchgate.net | Low researchgate.netresearchgate.net |

| Pentyl | Slowest researchgate.netresearchgate.net | Lowest researchgate.netresearchgate.net |

Enhancing Adhesion and Interfacial Bonding in Materials

Oximinosilanes, functioning as organofunctional silanes, are instrumental in enhancing adhesion and interfacial bonding across diverse materials cynorlaboratories.complastribution.co.uk. They act as coupling agents, forming chemical bridges that improve the bond strength between organic polymers and inorganic substrates researchgate.netcynorlaboratories.complastribution.co.uk. This capability is particularly vital in the formulation of high-performance sealants, adhesives, and coatings, where robust bonding is paramount for durability and performance cynorlaboratories.complastribution.co.uk.

Polymerization Studies of Oximinosilane-Terminated Monomers and Polymers

Polymerization studies involving oximinosilane-terminated monomers and polymers reveal their capacity to form stable elastomers at room temperature google.comgoogle.com. These polymers are characterized by hydrolyzable ketoximino silyl (B83357) groups located at each molecular terminus google.com. The synthesis typically involves a multi-step process: initially, a hydroxyl-terminated liquid polymer reacts with an organic diisocyanate to yield an isocyanate-terminated prepolymer. This prepolymer is then converted into a mercaptan-terminated polymer, which subsequently reacts with a vinyl oximino silane or vinylalkoxyoximino silane google.comgoogle.com. This sophisticated polymerization pathway results in elastomers with improved physical properties, including enhanced elongation, moisture resistance, and increased tensile and tear strength, making them suitable for various adhesive, coating, and sealant applications google.comgoogle.com.

Grafting and Co-polymerization for Hybrid Material Fabrication

While direct "grafting and co-polymerization" terminology specifically for oximinosilanes is less common in the provided context, the fundamental role of silane coupling agents in creating chemical bridges between organic and inorganic components is directly relevant to hybrid material fabrication plastribution.co.ukmdpi.com. Silane modification of nanomaterials represents a versatile strategy for tailoring surface characteristics, improving dispersion, and enhancing the mechanical, electrical, and thermal properties of composite materials mdpi.com. Silane grafting is a widely adopted method for functionalizing nanomaterials mdpi.com.

An example of hybrid material formation involving silanes is the creation of structured hydrophilic domains within silicone elastomers. This can be achieved by forming silica (B1680970) domains from tetraethoxysilane, optionally with poly(ethylene glycol) (PEG), using an aminopropylsilicone catalyst and moisture cure researchgate.net. The ability of silanes to modify particle surfaces by introducing desired organic functionalities further underscores their utility in hybrid material fabrication, improving properties such as dispersion and rheological behavior gelest.com.

Integration into Composite Materials and Hybrid Systems

Oximinosilanes, along with other organofunctional silanes, are integral to the performance of composite materials and hybrid systems. They are primarily employed to enhance the strength of the interfacial bond between fibers and polymers within composites researchgate.netplastribution.co.uk. As coupling agents, silanes significantly improve the mechanical properties of these materials by strengthening the connection between mineral fibers or powders and the surrounding polymer matrix plastribution.co.uk.

Beyond mechanical reinforcement, silanes also contribute to reducing water absorption by improving the bond between mineral fillers and various rubbers and plastics, thereby preserving their mechanical and electrical properties plastribution.co.uk. Their integration can also lead to improvements in the Dynamic Mechanical Analysis (DMA) of mineral-filled elastomers plastribution.co.uk. The core principle of silanes acting as chemical bridges between organic and inorganic constituents is fundamental to their successful integration and performance enhancement in diverse composite and hybrid material systems plastribution.co.uk.

Surface Modification and Functionalization Applications

Oximinosilanes play a significant role in surface modification and functionalization, enabling a wide array of specialized applications evonik.com. Silanes can be used to impart specific surface properties, such as making surfaces hydrophobic (water-repellent) or oleophobic (oil-repellent), or conversely, hydrophilic (water-attracting) or oleophilic (oil-attracting), depending on the desired application evonik.com.

The mechanism involves the strong bonding of the silane's functional silicon group to a substrate, such as wood, glass, or concrete. The organofunctional side of the silane then allows for the adjustment of the desired surface effect, resulting in a highly permanent modification evonik.com. For instance, alkyl silanes can create hydrophobic effects on porous mineral substrates like concrete or natural stone, while fluoroalkyl silanes are effective in imparting both hydrophobic and oleophobic properties to smooth surfaces like glass or ceramic, leading to non-stick and easy-to-clean characteristics evonik.com.

Environmental and Regulatory Considerations in Oximinosilane Research

Research on Minimizing Volatile Organic Compound (VOC) Emissions

Oximinosilanes are key components in neutral cure silicone sealants. During the curing process, which involves a reaction with atmospheric moisture, oxime groups are released. The most common of these, 2-butanone (B6335102) oxime, also known as methyl ethyl ketoxime (MEKO), is classified as a Volatile Organic Compound (VOC). siwinsilicone.comgoogle.com VOCs are chemical compounds that have a high vapor pressure at room temperature, causing them to evaporate and enter the atmosphere. everkemproducts.com

Once in the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a primary component of smog. adhesivesmag.com This can have adverse effects on both human health and the environment. everkemproducts.comsustainablemanufacturingexpo.com Health concerns associated with VOC exposure include respiratory irritation, headaches, and dizziness. adhesivesmag.comsustainablemanufacturingexpo.com Environmentally, VOCs contribute to air pollution and can negatively impact ecosystems. sustainablemanufacturingexpo.com In the context of building materials, VOCs emitted from sealants can also impact indoor air quality. gulfindustryonline.comnih.gov

Research to minimize VOC emissions from oximinosilane-based products is focused on several key areas:

Development of Low-VOC Formulations: A primary strategy is the creation of silicone sealant formulations with a reduced content of volatile components. simseal.com.au This involves optimizing the formulation to minimize the amount of free, unreacted oximinosilane and other solvents that can contribute to VOC emissions. sustainablemanufacturingexpo.com

Solvent-Free Systems: The development of solvent-free sealant formulations is a significant step in reducing VOCs. Traditional sealants often use solvents to achieve the desired viscosity for application, and these solvents evaporate during curing, releasing VOCs. sustainablemanufacturingexpo.com Advanced polymer chemistry allows for the creation of sealants that have a workable consistency without the need for volatile solvents. sustainablemanufacturingexpo.com

Alternative Curing Mechanisms: Researchers are exploring alternative curing chemistries that release less volatile or non-volatile byproducts. While oximinosilanes are favored for their neutral cure properties, investigation into other neutral cure systems that generate byproducts with lower vapor pressure is ongoing.

The table below summarizes findings from studies on VOC emissions from construction adhesives, highlighting the importance of material composition.

| Adhesive Base Material | Area-Specific Emission Rate (qA) [µg/(m²·h)] |

|---|---|

| Solvent-Based (R) | 15,000 - 150,000 |

| Polymer-Based (P) | 1,000 - 10,000 |

| Water-Based Dispersion (DW) | 100 - 2,000 |

Data derived from a comparative study on VOC emissions from different adhesive types. nih.gov

Development of Alternative Oximinosilane Chemistries in Response to Regulatory Changes (e.g., Low/No-MEKO Crosslinkers)

Regulatory pressure, particularly in Europe, has been a major driver for innovation in oximinosilane chemistry. powerchemical.netsisib.com The primary focus has been on methyl ethyl ketoxime (MEKO), the cleavage product of the most common oximinosilane crosslinkers. google.com Due to concerns about its potential carcinogenicity, MEKO and sealants that release it have faced increasing regulation. google.com

This regulatory landscape has spurred the development and commercialization of alternative oximinosilane crosslinkers that are either "low-MEKO" or "MEKO-free." siwinsilicone.comsinosil.com These next-generation crosslinkers are designed to release alternative oximes upon curing that have a more favorable toxicological profile. The goal is to produce neutral-cure silicone sealants that are free from classification and labeling requirements related to MEKO. powerchemical.net

Key alternative chemistries include those based on:

Methyl Isobutyl Ketoxime (MIBKO): Oximinosilanes based on MIBKO release methyl isobutyl ketoxime during the curing process. These are considered low-MEKO alternatives. powerchemical.netsinosil.com

2-Pentanone Oxime (MPKO): Similarly, MPKO-based silanes release 2-pentanone oxime, offering another route to formulating MEKO-free sealants. siwinsilicone.comsinosil.com

Acetoxime: Acetoxime-based crosslinkers provide another alternative to MEKO-releasing systems. powerchemical.netsinosil.com

Other Ketoximes: Research has also explored other alternatives, such as 2-heptanone (B89624) oxime and 5-methyl-3-heptanone oxime, which are noted for their low volatility. google.com

The table below lists examples of these alternative oximinosilane crosslinkers.

| Alternative Chemistry | Compound Name | CAS Number |

|---|---|---|

| MIBKO-Based | Methyltris(methylisobutylketoxime)silane | 37859-57-7 |

| Vinyltris(methylisobutylketoxime)silane | 156145-64-1 | |

| Tetra(methylisobutylketoxime)silane | 156145-62-9 | |

| MPKO-Based | Methyltris(2-pentanoneoxime)silane | 37859-55-5 |

| Vinyltris(2-pentanoneoxime)silane | 58190-62-8 | |

| Acetoxime-Based | Methyltris(acetoximino)silane | N/A |

| Vinyltris(acetoximino)silane | N/A |

Data compiled from chemical supplier information. siwinsilicone.compowerchemical.netsinosil.com

Life Cycle Assessment and Sustainable Practices in Oximinosilane Production and Use

Raw Material Acquisition: The primary raw material for silicones is silica (B1680970), derived from sand. While abundant, its refinement into high-purity silicon is an energy-intensive process. mdpi.comsiliconsealant.co.uk

Manufacturing: The synthesis of oximinosilanes involves chemical reactions that consume energy and may generate waste streams. dakenchem.com The environmental impact is heavily influenced by the energy source; for instance, using renewable energy like wind or solar power can significantly reduce the life cycle emission factors compared to coal-based electricity. mdpi.com

Use Phase: The durability and longevity of silicone products, including those using oximinosilane crosslinkers, contribute positively to sustainability by reducing the need for frequent replacement and associated material and energy consumption. gulfindustryonline.comsiliconedepot.comglobalsilicones.org

End-of-Life: Silicone sealants are generally not biodegradable. siliconsealant.co.uk Therefore, sustainable practices focus on responsible disposal according to local guidelines and research into recycling technologies. siliconsealant.co.uksiliconedepot.com

Sustainable practices in the silane (B1218182) and silicone industry are gaining momentum, driven by both regulatory pressures and market demand for greener products. lucintel.com Key areas of focus include:

Energy Efficiency: Reducing the significant energy consumption associated with silicon metal production and subsequent chemical synthesis. siliconsealant.co.uksilicones.eu

Waste Minimization: Implementing closed-loop systems and improving reaction efficiency to reduce waste generation and emissions. dakenchem.com

Green Chemistry: Developing more efficient and environmentally friendly synthesis routes, potentially using greener solvents and catalysts. dakenchem.com

Renewable Feedstocks: Exploring the use of bio-based materials as feedstocks for silicone production is an emerging area of research aimed at reducing reliance on fossil fuels. simseal.com.au

Innovative Technologies: New technologies, such as hydrogen plasma technology, are being developed to produce high-purity silicon with significantly lower emissions compared to traditional methods. green14.com

A study on the greenhouse gas (GHG) emissions related to the production of silicon metal, a key precursor, highlights the impact of electricity sources.

| Source of GHG Emissions | kg CO2e / kg Silicon Metal |

|---|---|

| Electricity | 6.0 |

| Reduction Agents | 3.9 |

| Total Global Warming Potential (GWP) | 9.9 |

Data from a life cycle assessment of silicones, siloxanes, and silanes. silicones.eu The study notes a high uncertainty (± 25%) primarily due to variations in electricity production sources globally. silicones.eu

Q & A

Basic Research Questions

Q. How should experimental procedures for synthesizing oximinosilanes be documented to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols for synthesis, including reagent quantities, reaction conditions (temperature, solvent, inert atmosphere), and purification methods (e.g., column chromatography, recrystallization). Specify characterization techniques such as NMR, NMR, NMR, and IR spectroscopy to confirm structural integrity. Include purity validation via elemental analysis or HPLC. For known compounds, cite literature methods; for novel compounds, append full spectral data in supplementary materials .

Q. What spectroscopic and analytical techniques are critical for characterizing oximinosilanes?

- Methodological Answer : Prioritize multinuclear NMR (, , ) to probe silicon-nitrogen bonding and substituent effects. Use IR spectroscopy to identify functional groups (e.g., Si–O, N–O stretches). For crystalline derivatives, employ X-ray diffraction to resolve molecular geometry. Validate purity via melting point analysis, elemental composition, or mass spectrometry. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of oximinosilanes under varying environmental conditions?

- Methodological Answer : Conduct controlled stability studies by exposing compounds to humidity, light, or elevated temperatures. Monitor degradation via time-resolved spectroscopy (e.g., UV-Vis, NMR) and quantify decomposition products using GC-MS or HPLC. Compare results against inert storage conditions (e.g., argon atmosphere, desiccants). Report kinetic parameters (half-life, activation energy) to guide handling protocols .

Q. What are the best practices for reporting synthetic yields and reaction efficiencies?

- Methodological Answer : Calculate yields based on limiting reagents and report averages from triplicate experiments. Include error margins (e.g., ±5%). For catalytic reactions, provide turnover numbers (TON) and frequencies (TOF). Discuss side reactions and byproducts, and quantify their impact using mass balance analyses. Tabulate results to highlight reproducibility .

Advanced Research Questions

Q. How can contradictions in proposed reaction mechanisms for oximinosilane formation be resolved?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use isotopic labeling (e.g., , ) to trace atom migration pathways. Validate hypotheses with computational modeling (DFT or MD simulations) to compare transition-state energetics. Reconcile discrepancies by re-evaluating literature under standardized conditions (e.g., solvent, temperature) .

Q. What strategies optimize the regioselectivity of oximinosilane functionalization?

- Methodological Answer : Systematically vary steric and electronic parameters of substituents (e.g., aryl vs. alkyl groups on silicon). Use Hammett plots or linear free-energy relationships to correlate substituent effects with selectivity. Employ directing groups or catalysts (e.g., Lewis acids) to steer reactivity. Validate outcomes with X-ray crystallography and DFT-calculated Fukui indices .

Q. How should researchers address inconsistencies in biological activity data for oximinosilane derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, controls). Replicate studies across independent labs to rule out technical variability. Perform structure-activity relationship (SAR) analyses to isolate critical functional groups. Use meta-analyses to identify trends across disparate datasets, and report conflicting data transparently with error analysis .

Q. What computational approaches predict the reactivity of oximinosilanes in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Simulate reaction trajectories using molecular dynamics (MD) under solvated conditions. Validate predictions with experimental kinetic studies and compare with analogous silane or oxime systems. Publish computational parameters (basis sets, solvation models) for reproducibility .

Tables for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.